

A Comparative Analysis of Isomalt and Mannitol as Pharmaceutical Excipients

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isomalt*

Cat. No.: *B1678288*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the formulation of solid dosage forms, the selection of the right excipient is paramount to achieving desired tablet properties, ensuring stability, and optimizing the manufacturing process. Among the polyols, **isomalt** and mannitol are two widely used sugar alcohols that serve as effective diluents, binders, and sweetening agents. This guide provides an objective, data-driven comparison of **isomalt** and mannitol, summarizing their performance based on experimental findings to aid in making informed formulation decisions.

Physicochemical and Sensory Properties: A Head-to-Head Comparison

Isomalt, a disaccharide alcohol, and mannitol, a monosaccharide alcohol, share several desirable characteristics for pharmaceutical applications, including low hygroscopicity and a pleasant sweet taste.^{[1][2][3]} However, they exhibit key differences in their physical and sensory profiles that can significantly impact formulation and patient experience.

| Property | Isomalt | Mannitol | References |
|---|---|---|------------|
| Molecular Formula | C ₁₂ H ₂₄ O ₁₁ | C ₆ H ₁₄ O ₆ | [3] |
| Molecular Weight (g/mol) | 344.31 | 182.17 | [3] |
| Melting Point (°C) | 145-150 | 165-168 | [3] |
| Solubility in Water (g/100 mL at 20-25°C) | ~25 | ~20 | [2] |
| Hygroscopicity | Low | Low | [2][3] |
| Sweetness (relative to sucrose) | 0.45 - 0.70 | ~0.50 | [1][2] |
| Cooling Effect | Minimal/Mild | Strong | [3][4][5] |
| Glycemic Index | 2 | 2 | [3] |
| Caloric Value (kcal/g) | 2.0 | 1.6 | [3] |

Mannitol is known for its distinct cooling effect in the mouth, a desirable attribute in orally disintegrating tablets (ODTs) and chewable tablets.[3][4] In contrast, **isomalt** has a minimal cooling effect, which may be preferred in other types of oral dosage forms where this sensation is not desired.[4][5] A sensory evaluation study noted that mannitol can be perceived as having a dustier, chalkier, and more astringent mouthfeel compared to **isomalt**. [1]

Performance in Solid Dosage Forms: Experimental Data

The performance of **isomalt** and mannitol in tablet formulations, particularly in direct compression and for orally disintegrating tablets, has been the subject of various studies.

Orally Disintegrating Tablets (ODTs)

A comparative study on orodispersible mini-tablets (ODMTs) evaluated the performance of **isomalt** (a direct compression grade) against a commercially available co-processed excipient based on mannitol. The study found that both excipients were capable of producing ODMTs

that met the criteria of the European Pharmacopoeia, with disintegration times under 180 seconds, and in some cases, even the FDA limit of 30 seconds.[6]

Another study comparing ODTs produced by direct compression concluded that the choice of polyol as the main filler had the most significant impact on tablet properties. Tablets formulated with mannitol exhibited faster disintegration times and were less friable compared to those made with **isomalt** or xylitol.[2]

| Formulation | Disintegration Time | Friability | Reference |
|---------------------|---------------------|--------------|-----------|
| Mannitol-based ODTs | Faster | Less friable | [2] |
| Isomalt-based ODTs | Slower | More friable | [2] |

Direct Compression

In direct compression formulations, both **isomalt** and mannitol demonstrate good compressibility.[2] A study investigating lubricated spray-dried mannitol and fluid-bed granulated **isomalt** found that the tableting properties were primarily influenced by the moisture content and the manufacturing method of the excipient grade.[7] Fluid-bed granulated **isomalt** grades showed high-pressure transmission and lower ejection forces even at low lubricant levels (0.5 wt.% magnesium stearate). In contrast, spray-dried mannitol required higher levels of lubrication to achieve similar performance.[7]

| Excipient | Key Finding | Reference |
|------------------------------|--|-----------|
| Fluid-bed granulated isomalt | High-pressure transmission, low ejection force with low lubrication. | [7] |
| Spray-dried mannitol | Requires higher lubrication levels for optimal tableting. | [7] |

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.

Tablet Hardness Test

Objective: To determine the mechanical strength of a tablet by measuring the force required to cause it to fracture.

Methodology (based on USP <1217>):

- A calibrated tablet hardness tester is used.
- The tablet is placed between the two platens of the tester. For a standard round tablet, the force is applied across the diameter.
- The tester is initiated, and force is gradually applied to the tablet.
- The force at which the tablet breaks is recorded in Newtons (N) or kiloponds (kp).
- The test is repeated for a statistically significant number of tablets (e.g., n=10) from a batch to calculate the average hardness.[\[8\]](#)[\[9\]](#)

Tablet Friability Test

Objective: To assess the ability of a tablet to withstand abrasion and shock during handling, packaging, and transportation.

Methodology (based on USP <1216>):

- For tablets with a unit weight of 650 mg or less, a sample of whole tablets corresponding to as near as possible to 6.5 g is taken. For tablets with a unit weight of more than 650 mg, 10 whole tablets are used.
- The tablets are carefully dedusted and accurately weighed (W_{initial}).
- The tablets are placed in the drum of a friability tester.
- The drum is rotated at 25 ± 1 rpm for 4 minutes (100 rotations).
- The tablets are removed from the drum, dedusted, and accurately weighed again (W_{final}).

- The percentage of weight loss is calculated using the formula: Friability (%) = $[(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] \times 100$.
- A maximum weight loss of not more than 1% is generally considered acceptable for most tablets.[\[3\]](#)[\[8\]](#)

In Vitro Disintegration Time Test

Objective: To determine the time it takes for a tablet to disintegrate into smaller particles when immersed in a liquid medium under specified conditions.

Methodology (based on USP <701>):

- A disintegration tester equipped with a basket-rack assembly is used.
- One tablet is placed in each of the six tubes of the basket.
- The basket is immersed in a beaker containing a suitable liquid medium (e.g., purified water) maintained at $37 \pm 2^{\circ}\text{C}$.
- The apparatus is operated to move the basket up and down through the liquid at a constant frequency.
- The time taken for each tablet to completely disintegrate and pass through the screen at the bottom of the tube is recorded.[\[8\]](#)[\[10\]](#)

Hygroscopicity Testing

Objective: To quantify the tendency of a substance to absorb moisture from the atmosphere.

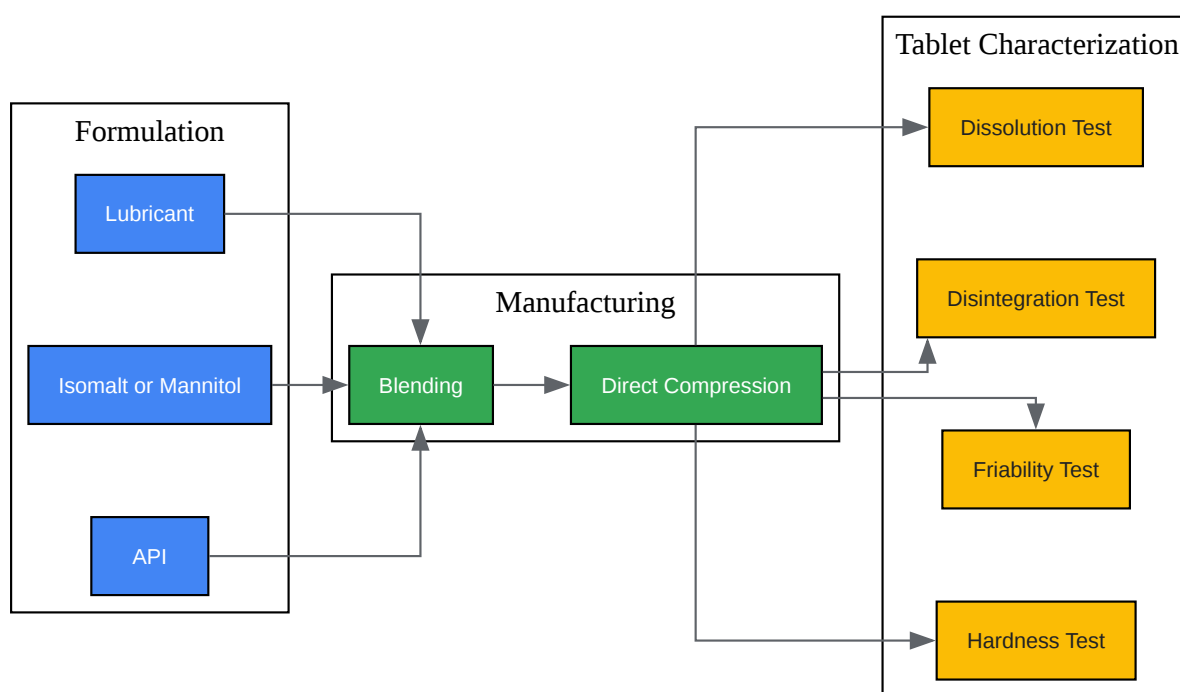
Methodology (based on European Pharmacopoeia):

- Approximately 1 g of the sample is accurately weighed into a tared, shallow weighing bottle.
- The open weighing bottle is placed in a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 79.5% at 25°C .
- The desiccator is stored at a constant temperature of $25 \pm 1^{\circ}\text{C}$.

- After 24 hours, the weighing bottle is removed, immediately closed, and weighed.
- The percentage increase in weight represents the moisture absorbed.[3]

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate important workflows and logical relationships.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for tablet formulation and characterization.



[Click to download full resolution via product page](#)

Caption: Decision logic for selecting between **isomalt** and mannitol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pharmaexcipients.com](#) [[pharmaexcipients.com](#)]
- 2. [pharmaexcipients.com](#) [[pharmaexcipients.com](#)]
- 3. [benchchem.com](#) [[benchchem.com](#)]
- 4. [talcottlab.tamu.edu](#) [[talcottlab.tamu.edu](#)]
- 5. [dpointinternational.com](#) [[dpointinternational.com](#)]
- 6. New orodispersible mini-tablets for paediatric use - A comparison of isomalt with a mannitol based co-processed excipient - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 7. [mdpi.com](#) [[mdpi.com](#)]
- 8. [benchchem.com](#) [[benchchem.com](#)]
- 9. Hardness Testing: Basic Principles and Methods | Teledyne LABS [[teledynelabs.com](#)]
- 10. [scribd.com](#) [[scribd.com](#)]
- To cite this document: BenchChem. [A Comparative Analysis of Isomalt and Mannitol as Pharmaceutical Excipients]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678288#comparative-study-of-isomalt-and-mannitol-as-pharmaceutical-excipients>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com